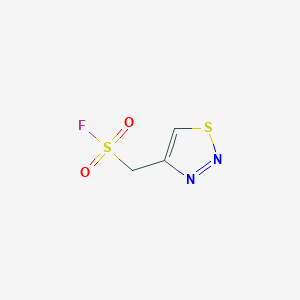
噻二唑-4-基甲磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Thiadiazol-4-ylmethanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives, which are valuable in various chemical reactions.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antimicrobial agents.
Medicine: Thiadiazole derivatives, including thiadiazol-4-ylmethanesulfonyl fluoride, have shown potential as antifungal, antibacterial, and anticancer agents.
Industry: It is used in the production of pesticides and herbicides due to its biological activity against various pests and weeds.
作用机制
Mode of Action
It is known that compounds with a thiadiazole ring, such as thiadiazol-4-ylmethanesulfonyl fluoride, can interact with various biological targets . The specific interactions between Thiadiazol-4-ylmethanesulfonyl fluoride and its targets, as well as the resulting changes, require further investigation.
生化分析
Biochemical Properties
Thiadiazol-4-ylmethanesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as serine proteases, where it forms a covalent bond with the active site serine residue, leading to enzyme inhibition . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes. Additionally, thiadiazol-4-ylmethanesulfonyl fluoride can interact with other biomolecules, including proteins and nucleic acids, affecting their function and stability.
Cellular Effects
Thiadiazol-4-ylmethanesulfonyl fluoride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce oxidative stress and apoptosis in certain cell types by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production . This compound also affects cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered cellular responses. Furthermore, thiadiazol-4-ylmethanesulfonyl fluoride can modulate gene expression by interacting with transcription factors and other regulatory proteins, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of thiadiazol-4-ylmethanesulfonyl fluoride involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation. This compound acts as an electrophilic fluorinating agent, reacting with nucleophilic residues in enzymes and proteins . The binding interactions with biomolecules result in conformational changes that alter their activity and function. Additionally, thiadiazol-4-ylmethanesulfonyl fluoride can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiadiazol-4-ylmethanesulfonyl fluoride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific environmental conditions . Long-term exposure to thiadiazol-4-ylmethanesulfonyl fluoride has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s long-term impact on cellular processes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of thiadiazol-4-ylmethanesulfonyl fluoride vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, thiadiazol-4-ylmethanesulfonyl fluoride can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of this compound in preclinical studies.
Metabolic Pathways
Thiadiazol-4-ylmethanesulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, thiadiazol-4-ylmethanesulfonyl fluoride can affect redox balance and energy metabolism by modulating the activity of enzymes involved in these processes . Understanding these metabolic interactions is essential for elucidating the compound’s impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of thiadiazol-4-ylmethanesulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of thiadiazol-4-ylmethanesulfonyl fluoride within cells can influence its activity and function, affecting cellular processes and responses .
Subcellular Localization
Thiadiazol-4-ylmethanesulfonyl fluoride exhibits specific subcellular localization, which is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . The subcellular localization of thiadiazol-4-ylmethanesulfonyl fluoride can influence its interactions with biomolecules and its impact on cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of thiadiazol-4-ylmethanesulfonyl fluoride typically involves the reaction of thiadiazole derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1,3,4-thiadiazole derivatives with sulfonyl fluoride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
化学反应分析
Thiadiazol-4-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiadiazole derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases under acidic or basic conditions.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions are various substituted thiadiazole derivatives .
相似化合物的比较
Thiadiazol-4-ylmethanesulfonyl fluoride can be compared with other thiadiazole derivatives such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-amine
These compounds share similar chemical structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . Thiadiazol-4-ylmethanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity .
属性
IUPAC Name |
thiadiazol-4-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCYNCLQRMZSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2565062.png)
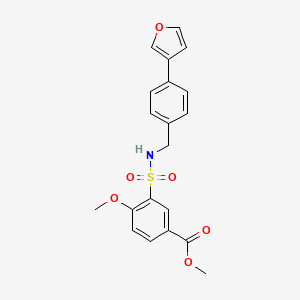
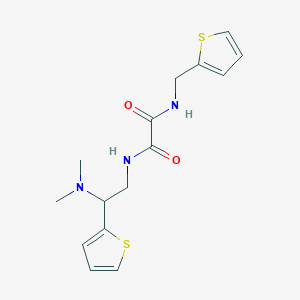
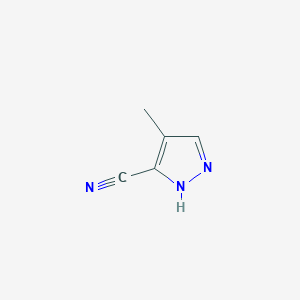
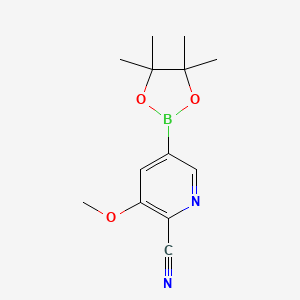
![Spiro[2.3]hexane-1-sulfonyl chloride](/img/structure/B2565070.png)
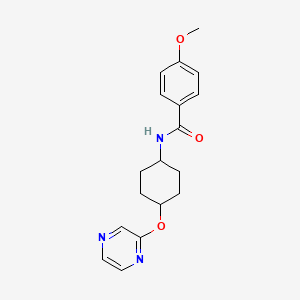
![7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565074.png)
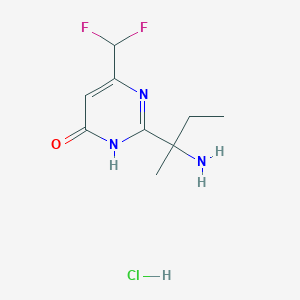
![N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2565078.png)
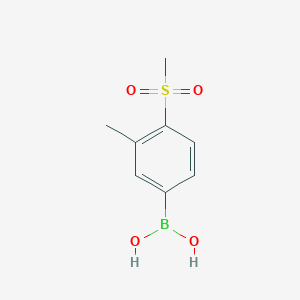
![1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2565082.png)
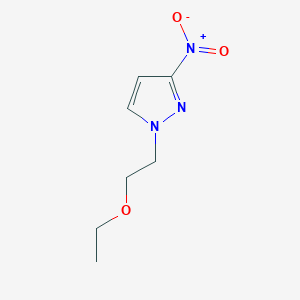
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)
